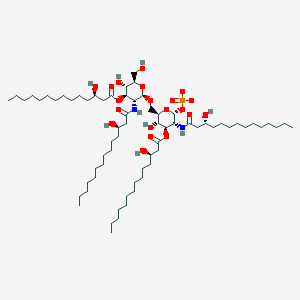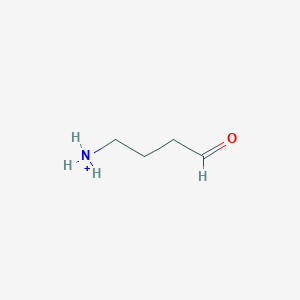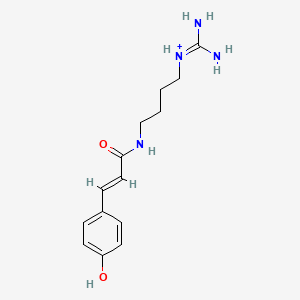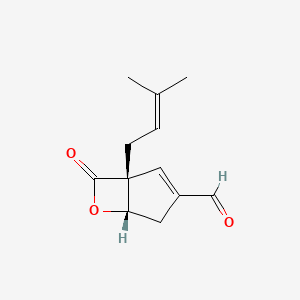
Vibralactone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vibralactone C is a natural product found in Boreostereum vibrans with data available.
Scientific Research Applications
Lipase Inhibition and Anti-Obesity Potential
Vibralactone C, a derivative of vibralactone, has been identified as a significant inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. This property suggests its potential as an anti-obesity agent. Liu et al. (2006) found that vibralactone inhibited pancreatic lipase with an IC50 of 0.4 µg/mL. Wei et al. (2015) further optimized the structure of vibralactone, leading to analogs with potent pancreatic lipase inhibition, indicating the possibility of developing new anti-obesity treatments based on this compound (Liu, Dong‐Ze et al., 2006); (Wei, Kun et al., 2015).
Biosynthesis and Enzymatic Reactions
Vibralactone C's synthesis involves complex enzymatic reactions, including prenylation, a process integral to its bioactivity. Bai et al. (2020) identified and characterized a prenyltransferase responsible for vibralactone synthesis, revealing insights into its biosynthetic pathway and the potential for generating bioactive derivatives (Bai, N. et al., 2020).
Structural and Synthetic Studies
The structure of vibralactone and its derivatives has been a key focus of research. Jiang et al. (2008) elucidated the structures of vibralactone C and other derivatives, contributing to the understanding of their chemical properties. Additionally, Leeder et al. (2016) achieved a concise total synthesis of vibralactone, paving the way for synthetic access to this compound and its derivatives for further study and potential pharmaceutical application (Jiang, Meng-Yuan et al., 2008); (Leeder, Alexander J. et al., 2016).
properties
Product Name |
Vibralactone C |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1R,5S)-1-(3-methylbut-2-enyl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-ene-3-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6-7,10H,4-5H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
NONXCMZACNHNHI-CMPLNLGQSA-N |
Isomeric SMILES |
CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)C=O)C |
Canonical SMILES |
CC(=CCC12C=C(CC1OC2=O)C=O)C |
synonyms |
vibralactone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



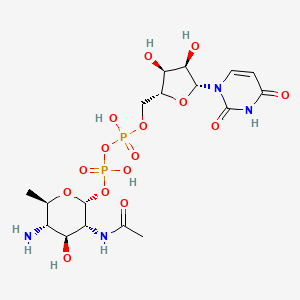

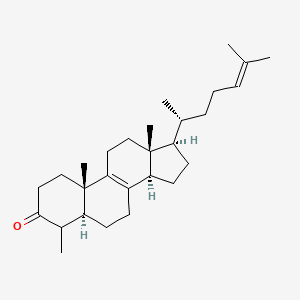
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)
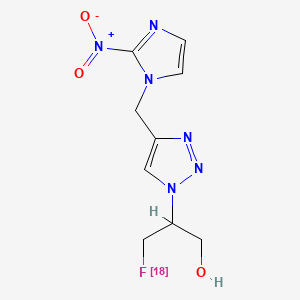
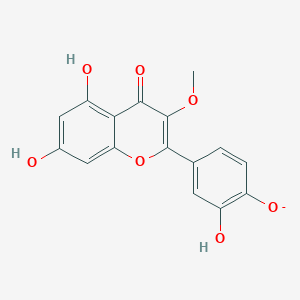
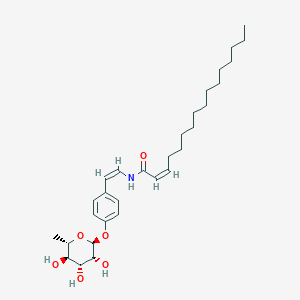

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)

